N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-11(2)17-19-16(10-20(17)3)26(22,23)18-9-13(21)12-4-5-14-15(8-12)25-7-6-24-14/h4-5,8,10-11,13,18,21H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLPXVMQLPBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,4]dioxin Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin structure.
Attachment of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.
Sulfonamide Formation: The final step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,4]dioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various N-substituted sulfonamide derivatives.
Scientific Research Applications
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and environmental science, supported by case studies and data tables.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics .
Anticancer Potential
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways .
Case Study:
A recent investigation into the compound's effectiveness against breast cancer cells revealed a dose-dependent response, where higher concentrations significantly reduced cell viability compared to controls .
Toxicity and Safety
While promising, the safety profile of this compound requires thorough investigation. Reports indicate that some sulfonamide derivatives may cause adverse effects such as hypersensitivity reactions .
Bioremediation Potential
The unique chemical properties of this compound suggest potential applications in environmental science, particularly in bioremediation. Its ability to interact with pollutants could be harnessed to develop strategies for detoxifying contaminated environments.
Case Study:
Research has shown that similar compounds can enhance the degradation of polycyclic aromatic hydrocarbons (PAHs) in soil samples, indicating their utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the imidazole ring can interact with various receptors and enzymes, modulating their activity. The benzo[d][1,4]dioxin moiety may also contribute to its overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Sulfonamide Functionality : The target compound shares the sulfonamide group with triazole-thiones () and benzo[b][1,4]oxazin derivatives (). This group enhances solubility and enables hydrogen bonding, critical for bioactivity .
Heterocyclic Cores :
- The benzo[b][1,4]dioxin in the target compound differs from triazole () and pyrrolopyridine () cores, influencing electronic properties and steric hindrance.
- Imidazole derivatives () lack the fused benzodioxin system but share nitrogen-containing heterocycles, affecting reactivity and binding interactions.
Isopropyl and methyl groups on the imidazole may confer steric effects distinct from electron-withdrawing groups (e.g., nitro in ).
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
- The isopropyl and methyl groups on the imidazole would produce distinct ¹H-NMR signals (e.g., methyl singlets at δ 2.5–3.0 ppm and isopropyl doublets at δ 1.2–1.5 ppm).
- The benzodioxin ring protons would resonate in the aromatic region (δ 6.5–7.5 ppm), comparable to benzo[b][1,4]oxazin derivatives () .
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, an imidazole ring, and a dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is , with a molecular weight of approximately 388.47 g/mol.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases and certain proteases.
- Receptor Binding : Preliminary studies suggest that it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. In vitro assays using human cancer cell lines demonstrated significant cytotoxicity:
The compound was found to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a selective action against malignant cells.
Antidiabetic Potential
The compound has also been evaluated for its potential as an antidiabetic agent. It was tested against alpha-glucosidase and acetylcholinesterase enzymes, showing inhibition that suggests possible therapeutic benefits for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The results indicated:
| Enzyme | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| Alpha-glucosidase | 85% | 25.0 |
| Acetylcholinesterase | 75% | 30.0 |
These findings indicate that the compound may help manage glucose levels and cognitive functions.
Antidepressant Activity
In studies assessing its antidepressant-like effects, the compound exhibited high binding affinities at serotonin transporters and receptors. The best-performing analog showed a Ki value of 96 nM for the 5-HT1A receptor and produced significant behavioral changes in animal models .
Case Studies
- Study on MCF-7 Cells : A detailed study evaluated the effects of the compound on MCF-7 breast cancer cells using MTT assays. The results showed that treatment with the compound led to significant cell death compared to control groups, indicating its potential as an effective anticancer agent .
- Antidiabetic Screening : Another study focused on the inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. The findings suggested that the compound could be beneficial in managing T2DM by reducing glucose absorption in the intestines .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key parameters include:
- Temperature : High temperatures (80–120°C) are often needed for cyclization or sulfonamide bond formation .
- Solvents : Polar aprotic solvents like DMF or dichloromethane enhance reactivity for nucleophilic substitutions .
- Catalysts/Bases : Triethylamine or NaOH facilitates deprotonation and accelerates reaction rates .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, confirmed via HPLC .
Q. How can structural characterization be systematically validated for this compound?
Use complementary analytical techniques:
- NMR Spectroscopy : Confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, imidazole protons at δ 7–8 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., HRMS for exact mass matching theoretical calculations) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrobenzo[d]ioxin and imidazole moieties .
Q. What preliminary assays are recommended to assess biological activity?
Prioritize in vitro screens:
- Enzyme Inhibition : Test against kinases or receptors (e.g., ATP-binding assays) due to the imidazole-sulfonamide scaffold’s affinity for catalytic sites .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
- Solubility/Stability : Measure in PBS or simulated physiological fluids to guide formulation .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
Apply quantum chemical calculations (e.g., DFT) to:
- Predict transition states for sulfonamide bond formation, optimizing reaction pathways .
- Simulate binding affinities to biological targets (e.g., docking studies with COX-2 or β-secretase) .
- Use ICReDD’s reaction path search methods to prioritize synthetic routes with minimal by-products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Confirm linearity and reproducibility across multiple assays (e.g., fluorescence vs. radiometric readouts) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .
- Statistical Analysis : Apply ANOVA to distinguish assay-specific artifacts from true biological effects .
Q. How to optimize reaction conditions using Design of Experiments (DoE)?
Implement factorial design to evaluate variables:
- Factors : Solvent polarity, temperature, catalyst loading .
- Response Surface Modeling : Maximize yield while minimizing impurities (e.g., Pareto charts for parameter hierarchy) .
- Validation : Confirm scalability from mg to gram-scale synthesis using flow chemistry .
Q. What methodologies assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring degradation via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, quantifying decomposition products .
Q. How to design analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl to enhance metabolic stability .
- Prodrug Synthesis : Modify the hydroxyethyl group with ester linkages for controlled release .
- LogP Optimization : Adjust substituents on the dihydrobenzo[d]ioxin ring to balance hydrophilicity (e.g., add methoxy groups) .
Q. What techniques identify biological targets for this compound?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
- Thermal Proteome Profiling (TPP) : Detect target engagement via protein thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
